molecular formula C22H19N5O3 B10986049 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10986049
M. Wt: 401.4 g/mol
InChI Key: CJCKHGATFDSVOG-UHFFFAOYSA-N
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Description

N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and pyrazole. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsKey steps include cyclization, amide bond formation, and various purification techniques to ensure the final product’s purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N5-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H19N5O3/c28-20(18-12-17(25-26-18)13-5-2-1-3-6-13)23-14-8-9-16-15(11-14)22(30)27-10-4-7-19(27)21(29)24-16/h1-3,5-6,8-9,11-12,19H,4,7,10H2,(H,23,28)(H,24,29)(H,25,26)

InChI Key

CJCKHGATFDSVOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC(=NN4)C5=CC=CC=C5)C(=O)N2C1

Origin of Product

United States

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